molecular formula C21H22N6O4 B13143629 4,4'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide CAS No. 80203-89-0

4,4'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide

Cat. No.: B13143629
CAS No.: 80203-89-0
M. Wt: 422.4 g/mol
InChI Key: NCMXNSGOEQAQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diethylamino groups and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide typically involves the reaction of 6-(diethylamino)-1,3,5-triazine-2,4-diol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(diethylamino)benzophenone: Known for its use in photoinitiators and as a UV absorber.

    4,4’-Bis(dimethylamino)benzophenone: Similar structure but with dimethylamino groups instead of diethylamino groups.

    4,4’-Bis(diethylamino)diphenylmethane: Another related compound with a different central core.

Uniqueness

4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

80203-89-0

Molecular Formula

C21H22N6O4

Molecular Weight

422.4 g/mol

IUPAC Name

4-[[4-(4-carbamoylphenoxy)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]benzamide

InChI

InChI=1S/C21H22N6O4/c1-3-27(4-2)19-24-20(30-15-9-5-13(6-10-15)17(22)28)26-21(25-19)31-16-11-7-14(8-12-16)18(23)29/h5-12H,3-4H2,1-2H3,(H2,22,28)(H2,23,29)

InChI Key

NCMXNSGOEQAQDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)N)OC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.